molecular formula C7H11NOS B13179108 1-(Thiomorpholin-3-yl)prop-2-en-1-one

1-(Thiomorpholin-3-yl)prop-2-en-1-one

Cat. No.: B13179108
M. Wt: 157.24 g/mol
InChI Key: VPVGFAMXQILQAZ-UHFFFAOYSA-N
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Description

1-(Thiomorpholin-3-yl)prop-2-en-1-one is a chemical building block designed for research and development in organic synthesis and medicinal chemistry. This compound features a thiomorpholine core, a saturated six-membered ring containing both nitrogen and sulfur heteroatoms, fused with a propenone moiety. The presence of the carbonyl group adjacent to an electron-deficient alkene makes it a potential Michael acceptor, a valuable functionality for constructing more complex molecular architectures through nucleophilic addition reactions . Thiomorpholine derivatives are of significant interest in pharmaceutical research due to their potential biological activities. Analogous structures, such as thiomorpholin-3-one, are explored as key scaffolds in developing novel compounds with antimicrobial, antiviral, and anticancer properties . The unique electronic and steric properties conferred by the sulfur atom in the ring system can influence the compound's reactivity, bioavailability, and interaction with biological targets . As a synthon, this compound can be utilized to generate diverse libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage its functional groups for further chemical modifications, including reduction, amidation, or nucleophilic attack, to create novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-thiomorpholin-3-ylprop-2-en-1-one

InChI

InChI=1S/C7H11NOS/c1-2-7(9)6-5-10-4-3-8-6/h2,6,8H,1,3-5H2

InChI Key

VPVGFAMXQILQAZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CSCCN1

Origin of Product

United States

Synthetic Methodologies for 1 Thiomorpholin 3 Yl Prop 2 En 1 One

Retrosynthetic Analysis of the 1-(Thiomorpholin-3-yl)prop-2-en-1-one Scaffold

A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the amide bond. This primary disconnection points to thiomorpholine-3-carboxylic acid or a derivative thereof as a key precursor, along with a suitable acryloylating agent. The thiomorpholine-3-carboxylic acid itself can be envisioned as arising from the cyclization of a linear precursor containing both a thiol and a protected amino acid moiety, such as a cysteine derivative.

This retrosynthetic approach allows for a modular synthesis, where the thiomorpholine (B91149) ring is first constructed and then functionalized with the prop-2-en-1-one group. This strategy offers flexibility in the choice of starting materials and reaction conditions for each key step.

Classical and Modern Approaches to Thiomorpholine Ring Formation

The synthesis of the thiomorpholine ring is a well-established area of heterocyclic chemistry. jchemrev.comjchemrev.com Various methods have been developed, ranging from classical cyclizations to more modern, efficient procedures.

One of the most common classical approaches involves the reaction of a β-haloamine with a β-thiol. For the synthesis of 3-substituted thiomorpholines, a cysteine derivative can serve as a versatile starting material. For instance, the reaction of cysteine with a suitable dielectrophile can lead to the formation of the thiomorpholine ring.

Modern approaches often focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. For example, a continuous flow process for the synthesis of the parent thiomorpholine has been developed, showcasing a time- and atom-efficient route. acs.orgnih.gov This method utilizes a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization. acs.orgnih.gov While this specific method yields unsubstituted thiomorpholine, the principles could potentially be adapted for the synthesis of 3-substituted derivatives.

Another modern approach involves the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives. nih.govacs.org This method utilizes immobilized Fmoc-Cys(Trt)-OH as a starting material, allowing for a stereoselective synthesis. nih.govacs.org

A patented method describes the preparation of thiomorpholine from diethanolamine (B148213) via a multi-step process involving acylation, cyclization with sodium sulfide, and subsequent hydrolysis. google.com

Strategies for Introducing the Prop-2-en-1-one Moiety

With the thiomorpholine-3-yl scaffold in hand, the next crucial step is the introduction of the prop-2-en-1-one moiety. This can be achieved through several well-established synthetic transformations.

Acylation Reactions with Thiomorpholin-3-yl Derivatives

The most direct method for introducing the acryloyl group is through the acylation of a thiomorpholine-3-yl precursor. If starting from thiomorpholine-3-carboxylic acid, it would first need to be converted to a more reactive species, such as an acid chloride or an activated ester. This activated intermediate can then be reacted with a suitable nucleophile to form the desired amide.

Alternatively, if a synthetic route provides 3-aminothiomorpholine, a direct acylation with acryloyl chloride or acrylic anhydride (B1165640) in the presence of a base would be a straightforward approach. The reaction conditions would need to be carefully controlled to avoid polymerization of the acryloyl moiety.

Coupling Reactions and Precursor Functionalization

Modern coupling reactions offer a powerful alternative for the formation of the amide bond. Peptide coupling reagents, such as DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole), or more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be employed to couple thiomorpholine-3-carboxylic acid directly with a source of the acryloyl group, such as acrylamide (B121943).

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the thiomorpholine ring formation, the choice of base and solvent can significantly impact the efficiency of the cyclization step. In the case of acylation, the presence of a non-nucleophilic base is crucial to scavenge the acid byproduct without interfering with the desired reaction.

The following table outlines potential reaction parameters for optimization based on analogous transformations reported in the literature:

StepParameter to OptimizePotential Conditions/ReagentsRationale
Thiomorpholine Ring Formation SolventDichloromethane, Tetrahydrofuran, AcetonitrileSolubilizes reactants and influences reaction rate.
BaseTriethylamine, DiisopropylethylamineNeutralizes acid formed during cyclization.
TemperatureRoom temperature to refluxControls the rate of reaction and minimizes side products.
Acylation Acylating AgentAcryloyl chloride, Acrylic anhydrideVaries in reactivity and byproducts.
Coupling ReagentDCC/HOBt, HATUPromotes amide bond formation with varying efficiencies.
SolventAprotic solvents (e.g., Dichloromethane, DMF)Prevents reaction with the solvent.
Temperature0 °C to room temperatureControls the rate of acylation and prevents polymerization.

Stereoselective Synthesis of Enantiopure this compound

The 3-position of the thiomorpholine ring in the target molecule is a stereocenter. Therefore, controlling the stereochemistry is a critical aspect of the synthesis, particularly for applications where a specific enantiomer is required.

A stereoselective synthesis can be achieved by starting with an enantiopure precursor, such as L-cysteine or D-cysteine. A polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives has been reported to proceed stereoselectively. nih.govacs.org This approach, starting from immobilized Fmoc-Cys(Trt)-OH, offers a promising route to enantiopure thiomorpholine-3-carboxylic acid, which can then be acylated to yield the desired enantiomer of this compound. nih.govacs.org

The stereochemical integrity of the chiral center must be maintained throughout the synthetic sequence. The choice of reagents and reaction conditions for the acylation step should be carefully considered to avoid racemization.

Chiral Auxiliaries and Catalysts in Stereocontrol

The stereoselective synthesis of 3-substituted thiomorpholines, a class of compounds to which this compound belongs, often necessitates precise control of the stereochemistry at the C3 position of the thiomorpholine ring. One effective strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the structure to direct the stereochemical outcome of subsequent reactions. acs.org

A notable approach is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, which can serve as precursors to the target compound. nih.govfigshare.com In this methodology, an immobilized, enantiomerically pure amino acid, such as Fmoc-Cys(Trt)-OH, acts as the chiral starting material. nih.gov This solid-phase approach allows for the stereoselective formation of the thiomorpholine ring. The inclusion of triethylsilane during the cleavage from the resin has been shown to result in the stereoselective formation of the corresponding morpholine/thiomorpholine-3-carboxylic acids. nih.govfigshare.com

While direct catalytic asymmetric methods for the synthesis of this compound are not extensively documented in publicly available literature, analogous reactions provide insight into potential catalytic strategies. For instance, the use of chiral catalysts in Michael additions to α,β-unsaturated systems is a well-established method for creating stereocenters. mdpi.com Hypothetically, a chiral catalyst could be employed in the conjugate addition of a nitrogen or sulfur nucleophile to a suitable precursor to form the thiomorpholine ring with high enantioselectivity.

The following table summarizes the key aspects of using chiral auxiliaries in the synthesis of related thiomorpholine derivatives.

MethodChiral SourceKey TransformationStereochemical OutcomeReference
Polymer-Supported SynthesisImmobilized Fmoc-Cys(Trt)-OHSolid-phase synthesis and cyclizationStereoselective formation of thiomorpholine-3-carboxylic acid nih.gov

Resolution Techniques for Racemic Mixtures

In cases where a stereoselective synthesis is not employed, a racemic mixture of this compound would be produced. The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. wikipedia.org

One of the most common methods for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic mixture with a chiral resolving agent, which is typically a chiral acid or base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The separated diastereomers can then be treated to remove the resolving agent, yielding the individual enantiomers of the original compound. For this compound, the basic nitrogen atom in the thiomorpholine ring could be reacted with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts.

Another powerful technique for chiral resolution is chiral column chromatography. wikipedia.org This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This technique can be applied on both analytical and preparative scales. nih.gov

The table below outlines common resolution techniques that could be applied to a racemic mixture of this compound.

TechniquePrincipleResolving Agent/Stationary PhaseApplicability
Diastereomeric Salt FormationDifferential solubility of diastereomersChiral acids (e.g., tartaric acid)Applicable due to the basic nitrogen in the thiomorpholine ring
Chiral Column ChromatographyDifferential interaction with a chiral stationary phaseChiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives)A general and effective method for enantioseparation

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like thiomorpholines is of growing importance to minimize environmental impact. chemrxiv.orgchemrxiv.orgajgreenchem.com These principles focus on aspects such as waste reduction, the use of less hazardous chemicals, and energy efficiency.

A key area of green chemistry is the use of environmentally benign solvents or solvent-free conditions. The synthesis of N-formyl morpholine, a related compound, has been demonstrated as a green solvent for the synthesis of other organic compounds. ajgreenchem.com The development of synthetic routes in aqueous media or other green solvents is a desirable goal.

Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of catalysts that can be recycled and reused. The development of efficient catalytic systems for the synthesis of the thiomorpholine core and the subsequent acylation step would align with green chemistry principles.

Continuous flow chemistry offers a greener and safer alternative to traditional batch processing. A telescoped photochemical thiol-ene/cyclization sequence in continuous flow has been developed for the synthesis of the parent thiomorpholine ring. acs.orgresearchgate.net This method utilizes low-cost starting materials and a photocatalyst, leading to a more efficient and scalable process. acs.orgresearchgate.net

The principles of green chemistry and their potential application in the synthesis of this compound are summarized in the table below.

Advanced Chemical Reactivity and Transformation Pathways of 1 Thiomorpholin 3 Yl Prop 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The defining feature of 1-(Thiomorpholin-3-yl)prop-2-en-1-one's reactivity is the α,β-unsaturated carbonyl moiety. The conjugation of the carbon-carbon double bond with the carbonyl group creates an electrophilic center at the β-carbon, making it susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to conjugate addition reactions.

The compound readily undergoes Michael or conjugate additions, a powerful class of carbon-carbon and carbon-heteroatom bond-forming reactions. beilstein-journals.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system (Michael acceptor). acs.org This process is highly efficient for "soft" nucleophiles like enolates, amines, and thiols. beilstein-journals.org

The reaction with thiols, known as the thia-Michael addition, is particularly notable. Catalyzed by a weak base, a thiol can add efficiently across the double bond to yield a β-thioether derivative. Similarly, primary and secondary amines can act as nucleophiles, leading to the formation of β-amino adducts. The general mechanism involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Nucleophile (Michael Donor)Product TypeTypical Conditions
Thiol (e.g., R-SH)β-Thioether amideBase catalyst (e.g., Et3N), Room Temperature
Amine (e.g., R2-NH)β-Amino amidePolar solvent, Room Temperature
Malonate Esterβ-Dialkylmalonyl amideBase catalyst (e.g., NaOEt), EtOH
Organocuprate (e.g., R2CuLi)β-Alkyl amideAnhydrous ether, Low Temperature

Nucleophilic additions to α,β-unsaturated carbonyl systems can theoretically occur at the carbonyl carbon (1,2-addition) or the β-carbon (1,4- or conjugate addition). pressbooks.pub For this compound, conjugate addition is overwhelmingly favored, especially with softer nucleophiles, due to the formation of a more stable, resonance-delocalized enolate intermediate. beilstein-journals.orgrsc.org Harder nucleophiles, such as organolithium reagents, might show some propensity for 1,2-addition, but 1,4-addition generally predominates.

When a nucleophile adds to the β-carbon, a new stereocenter can be created. If the subsequent protonation at the α-carbon also generates a stereocenter, a pair of diastereomers may be formed. The stereochemical outcome of the reaction can often be controlled by using chiral auxiliaries, chiral catalysts, or by the inherent stereochemistry of the substrate. beilstein-journals.org For instance, if the thiomorpholine (B91149) ring were substituted with a chiral group, it could direct the incoming nucleophile to one face of the molecule, leading to a diastereoselective reaction. The stereoselectivity is influenced by steric hindrance and the specific conformations adopted by the molecule during the transition state. nih.gov

Electrophilic Reactions Involving the Thiomorpholine Moiety

The thiomorpholine ring contains two heteroatoms, nitrogen and sulfur, which can be sites for electrophilic attack. The nitrogen atom is part of an amide linkage, which significantly reduces its nucleophilicity compared to a free amine. However, the sulfur atom, present as a thioether, is susceptible to oxidation.

Treatment of this compound with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize the sulfur atom. Depending on the stoichiometry and reaction conditions, the reaction can yield the corresponding sulfoxide (B87167) or, with a stronger oxidant or excess reagent, the sulfone. mdpi.com This transformation can significantly alter the physical properties of the molecule, such as increasing its polarity and water solubility. mdpi.com The oxidation of thiomorpholine by cytochrome P450 enzymes to its sulfoxide has been observed in biological systems. nih.gov

ReagentProductTransformation
H₂O₂ (1 equiv.) or m-CPBA (1 equiv.)1-(Thiomorpholine-1-oxide-3-yl)prop-2-en-1-oneSulfide to Sulfoxide
H₂O₂ (excess) or m-CPBA (2+ equiv.)1-(Thiomorpholine-1,1-dioxide-3-yl)prop-2-en-1-oneSulfide to Sulfone

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions) of this compound

The electron-deficient alkene in this compound makes it an excellent dienophile for Diels-Alder reactions and a dipolarophile for 1,3-dipolar cycloadditions. These reactions are powerful methods for constructing six- and five-membered rings, respectively. wikipedia.org

In a Diels-Alder reaction, the compound can react with a conjugated diene to form a six-membered cyclohexene (B86901) ring. wikipedia.org The electron-withdrawing nature of the acryloyl group activates the dienophile, facilitating the reaction. chemistrysteps.com With cyclic dienes like cyclopentadiene, the reaction typically proceeds with high endo selectivity due to favorable secondary orbital interactions in the transition state. chemistrysteps.com

As a dipolarophile, the alkene can react with various 1,3-dipoles such as nitrones, nitrile oxides, or azomethine ylides to construct five-membered heterocyclic rings. rsc.orgrsc.org For example, reaction with a nitrone would yield an isoxazolidine (B1194047) ring. These cycloadditions are often highly regioselective and stereoselective, providing a reliable route to complex heterocyclic structures. researchgate.netresearchgate.net

Functional Group Interconversions and Derivatizations of this compound

The multiple functional groups within this compound allow for a wide array of interconversions and derivatizations.

Reduction of the Alkene: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) to yield the corresponding saturated propionyl derivative, 1-(Thiomorpholin-3-yl)propan-1-one.

Reduction of the Amide: The amide carbonyl group is less reactive than a ketone but can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This transformation would convert the entire acryloyl moiety into a propan-1-amine, yielding 3-(propylamino)thiomorpholine.

Other Alkene Transformations: The alkene can undergo other classic transformations, such as dihydroxylation (e.g., with OsO₄) to form a diol, or epoxidation (e.g., with m-CPBA) to form an epoxide, providing further avenues for derivatization.

Functional GroupReactionReagent(s)Product
Alkene (C=C)HydrogenationH₂, Pd/CSaturated Alkane
Amide (C=O)ReductionLiAlH₄, then H₂OAmine
Alkene (C=C)DihydroxylationOsO₄, NMODiol

Transition Metal-Catalyzed Reactions Involving this compound

The alkene functionality of the molecule can participate in various transition-metal-catalyzed cross-coupling reactions. One of the most prominent examples is the Mizoroki-Heck reaction, which couples an alkene with an aryl or vinyl halide in the presence of a palladium catalyst. misuratau.edu.lyresearchgate.net Subjecting this compound to Heck conditions with an aryl halide (Ar-X) would be expected to yield the corresponding β-arylated product. Such reactions are powerful tools for creating complex molecular scaffolds. rsc.orgugent.be

Furthermore, other transition metal-catalyzed processes, such as hydroformylation (addition of H and CHO across the double bond) or various carbo- and hetero-functionalization reactions, could be envisaged, highlighting the synthetic potential of this substrate in modern organometallic chemistry. scholarscentral.comresearchgate.net

Cross-Coupling Reactions

The propenone scaffold of this compound is a common target for synthesis via carbon-carbon bond-forming cross-coupling reactions. Palladium-catalyzed methods are particularly prominent in constructing such α,β-unsaturated systems.

Synthetic Pathways via Cross-Coupling:

Suzuki-Miyaura Coupling: One potential synthetic route involves the palladium-catalyzed cross-coupling of an α,β-unsaturated acyl chloride with an appropriate organoboron compound. For instance, the reaction of acryloyl chloride with a thiomorpholine-containing arylboronic acid could be a viable method. Efficient syntheses of aromatic α,β-unsaturated ketones have been demonstrated using this approach with arylboronic acids and unsaturated acyl chlorides in the presence of a palladium catalyst and a base like potassium phosphate. organic-chemistry.org

Heck Coupling: The Heck reaction provides another pathway, typically involving the coupling of an aryl or vinyl halide with an alkene. While less direct for synthesizing the target molecule from simple precursors, it is a cornerstone for creating the substituted alkene core of related 1,3-diarylpropene structures. documentsdelivered.com

Acyl Alkenylindium Reagents: A method involving the generation of acyl alkenylindium reagents and their subsequent palladium-catalyzed cross-coupling with aryl iodides or bromides has been developed for the synthesis of (Z)-α,β-unsaturated ketones. acs.org This highlights the diversity of organometallic reagents that can be employed to construct the propenone core.

Furthermore, if the thiomorpholine ring were substituted with a halide, it could serve as a handle for further functionalization via cross-coupling. For example, Ni/photoredox dual catalysis has been successfully used for the asymmetric cross-coupling of α-N-heterocyclic compounds with aryl bromides, providing a modern approach to constructing complex chiral N-benzylic heterocycles. nih.gov Such a strategy could be envisioned for derivatives of this compound to introduce molecular diversity.

Asymmetric Hydrogenation and Other Reductions

The electron-deficient carbon-carbon double bond in the propenone moiety of this compound is an ideal substrate for various reduction reactions, most notably asymmetric hydrogenation. This transformation is a powerful tool for creating chiral centers with high stereocontrol.

Asymmetric Hydrogenation: The transition-metal-catalyzed asymmetric hydrogenation of α,β-unsaturated carbonyl compounds is a highly developed and efficient method for producing enantiomerically enriched saturated carbonyls. wikipedia.org Drawing a direct analogy from studies on related N-heterocyclic systems, such as dehydromorpholines, one can anticipate high efficacy and enantioselectivity. Research has shown that rhodium complexes bearing large-bite-angle bisphosphine ligands are exceptionally effective for the asymmetric hydrogenation of unsaturated morpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee).

This suggests that this compound could be converted to the corresponding chiral saturated ketone, 1-(Thiomorpholin-3-yl)propan-1-one, with high enantiopurity. The reaction would likely proceed under a hydrogen atmosphere using a chiral catalyst.

Table 1: Representative Conditions for Asymmetric Hydrogenation of Analogous Unsaturated Heterocycles

Catalyst PrecursorChiral LigandSolventPressure (atm)Yield (%)Enantiomeric Excess (ee %)
[Rh(cod)₂]SbF₆(R,R,R)-SKPDCM50>9992
[Rh(cod)₂]SbF₆(R,R,R)-SKPTHF50>9985
[Rh(cod)₂]SbF₆(R,R,R)-SKPToluene50>9970

Data is illustrative and based on the hydrogenation of an analogous N-Boc-6-phenyl-3,4-dihydro-2H-1,4-oxazine system.

Other Reductions: Beyond asymmetric hydrogenation, the propenone unit can undergo other reductive transformations:

Conjugate Reduction (1,4-Reduction): This selectively reduces the C=C double bond to afford the saturated ketone. Sustainable electrochemical methods have been developed for this purpose, using inexpensive hydrogen sources like methanol (B129727) and ammonium (B1175870) chloride, which proceed chemoselectively at ambient temperature. rsc.orgrsc.org

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The selectivity between 1,2-reduction (carbonyl) and 1,4-reduction (alkene) can often be controlled by the choice of reagent and reaction conditions.

Photochemical and Electrochemical Transformations of this compound

The combination of an α,β-unsaturated ketone and an N-acryloyl group suggests that this compound would be reactive under both photochemical and electrochemical conditions.

Photochemical Transformations: The N-acryloyl moiety is known to be photochemically active. Studies on N-acryloyl heteroaromatic amines have demonstrated their capacity to undergo intramolecular photocyclization, leading to the formation of new heterocyclic ring systems. documentsdelivered.comjst.go.jp This indicates a potential pathway for this compound to form more complex, polycyclic structures upon irradiation with UV light.

Additionally, the α,β-unsaturated ketone functionality is a classic chromophore that can undergo several fundamental photochemical reactions, including:

[2+2] Cycloaddition: Upon photoexcitation, the alkene can dimerize with another molecule in a [2+2] cycloaddition to form a cyclobutane (B1203170) ring.

Cis-Trans Isomerization: Irradiation can promote isomerization about the carbon-carbon double bond.

Photoreduction: In the presence of a hydrogen donor, the excited state of the ketone can lead to reduction products.

Electrochemical Transformations: The electrochemistry of α,β-unsaturated ketones is well-studied. Depending on the conditions (solvent, pH, electrode potential), several outcomes are possible.

Electrochemical Reduction: At a cathode, the compound can be reduced. This process often begins with the formation of a radical anion. Subsequent pathways can include protonation and further reduction to yield the saturated ketone, or dimerization of the radical anions to form carbon-carbon bonds (hydrodimerization). acs.org This provides a reagent-free method for achieving reductions. rsc.orgrsc.org

Electrochemical Oxidation: At an anode, oxidation can occur. For some α,β-unsaturated ketones, this can lead to the functionalization of allylic positions. oup.com The thioether linkage within the thiomorpholine ring is also susceptible to oxidation, potentially forming a sulfoxide or sulfone under anodic conditions.

Electropolymerization: The acrylamide (B121943) functional group is known to undergo electropolymerization. Studies have shown that acrylamide can be polymerized in aqueous media using electrochemical initiation, suggesting that this compound could potentially be used as a monomer to form functional polymers. researchgate.net

Derivatization and Structural Modification Strategies for 1 Thiomorpholin 3 Yl Prop 2 En 1 One Analogues

Systematic Modification of the Thiomorpholine (B91149) Ring System

Nitrogen Atom Modification: The nitrogen atom of the thiomorpholine ring in 1-(thiomorpholin-3-yl)prop-2-en-1-one is part of an amide linkage, which generally reduces its basicity and nucleophilicity. However, further substitutions on the ring can indirectly influence the electronic properties of this amide bond. While direct N-alkylation or N-arylation of the amide nitrogen is not feasible without cleaving the acyl group, substitutions at other positions of the ring can allosterically affect the amide bond's rotational barrier and electronic character. For instance, the introduction of electron-withdrawing groups on the carbon atoms of the thiomorpholine ring can lead to a more electrophilic amide carbonyl, potentially altering its reactivity.

Thiomorpholine-S-oxide: Oxidation of the sulfur atom to a sulfoxide (B87167) introduces a polar functional group and a stereocenter. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The diastereoselectivity of this oxidation can be influenced by the presence of other substituents on the thiomorpholine ring.

Thiomorpholine-S,S-dioxide: Further oxidation of the sulfoxide yields the corresponding sulfone. This modification significantly increases the polarity of the thiomorpholine ring and can impact its interaction with biological targets. thieme-connect.com

The table below summarizes the expected impact of substituents on the nitrogen and sulfur atoms of the thiomorpholine ring.

Modification SiteType of ModificationPotential Effects on Molecular Properties
Ring NitrogenIndirect (via ring carbon substitution)Altered amide bond character, modified reactivity
Ring SulfurOxidation to SulfoxideIncreased polarity, introduction of a chiral center
Ring SulfurOxidation to SulfoneSignificantly increased polarity, enhanced H-bond acceptor capacity

Altering the size of the thiomorpholine ring can lead to significant changes in the conformational flexibility and spatial arrangement of the pharmacophoric groups.

Ring Expansion: Methodologies for the expansion of saturated heterocyclic rings could potentially be applied to the thiomorpholine scaffold. For instance, reactions involving the rearrangement of a carbenium ion adjacent to the ring, such as the Tiffeneau-Demjanov rearrangement, could theoretically be adapted to expand the six-membered ring to a seven-membered 1,4-thiazepane (B1286124) derivative. However, the application of such methods to N-acyl thiomorpholines has not been extensively documented and would require careful optimization to avoid side reactions involving the acryloyl moiety.

Ring Contraction: Ring contraction of saturated heterocycles can be achieved through various methods, including photochemical rearrangements. nih.govresearchgate.net For example, a Norrish Type II reaction of an appropriately substituted α-acylated thiomorpholine could potentially lead to a five-membered thiazolidine (B150603) derivative. nsf.gov Another approach involves sulfur extrusion from oxidized phenothiazine (B1677639) ring systems, which results in a ring contraction to form carbazole (B46965) derivatives. nih.gov While not directly applicable to a simple thiomorpholine, this suggests that modifications involving the sulfur atom could facilitate ring contraction under specific conditions. These transformations would significantly alter the geometry and strain of the heterocyclic system, providing access to novel structural analogues.

Functionalization of the Prop-2-en-1-one Side Chain

The prop-2-en-1-one moiety is a Michael acceptor, and its electrophilicity and steric environment can be fine-tuned through various synthetic strategies. nih.gov

Substitutions at the α- and β-positions of the vinyl group can profoundly influence the reactivity of the Michael acceptor and introduce new points of interaction with biological targets.

α-Substitution: Introduction of a substituent at the α-position (adjacent to the carbonyl group) can sterically hinder the approach of nucleophiles to the β-carbon, thereby modulating the reactivity of the Michael acceptor.

β-Substitution: Substitution at the β-position directly affects the electrophilicity of the double bond. Electron-donating groups at this position generally decrease the reactivity of the Michael acceptor, while electron-withdrawing groups enhance it. The synthesis of β-aryl substituted analogues can be achieved through condensation reactions between a thiomorpholin-3-one (B1266464) precursor and an aromatic aldehyde, followed by acylation of the ring nitrogen. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could be employed to introduce aryl groups onto the vinyl moiety of a pre-formed this compound system.

The following table outlines the potential effects of vinylic substitutions.

Position of SubstitutionType of SubstituentExpected Effect on Michael Acceptor Reactivity
α-positionAlkyl, ArylDecrease (due to steric hindrance)
β-positionElectron-donating group (e.g., alkyl)Decrease
β-positionElectron-withdrawing group (e.g., nitroaryl)Increase

The introduction of heteroatoms into the prop-2-en-1-one side chain can lead to analogues with altered electronic properties and the potential for new hydrogen bonding interactions. This can be achieved through conjugate addition reactions with heteroatomic nucleophiles. nih.govacs.org

Addition of Thiols: The thia-Michael addition of a thiol to the double bond of this compound would result in the formation of a β-thioether derivative. This reaction is typically base-catalyzed and proceeds readily with a variety of thiols.

Addition of Amines: The aza-Michael addition of primary or secondary amines can be employed to introduce nitrogen-containing functional groups at the β-position. The resulting β-amino ketone derivatives offer opportunities for further functionalization.

Addition of Alcohols: The oxa-Michael addition of alcohols is generally less favorable than the addition of thiols or amines but can be achieved under specific catalytic conditions.

These conjugate addition reactions effectively saturate the double bond, converting the Michael acceptor into a more flexible side chain with incorporated heteroatoms.

Synthesis of Spatially Constrained and Conformationally Restricted Analogues

To investigate the bioactive conformation of this compound analogues, the synthesis of spatially constrained and conformationally restricted derivatives is a valuable strategy. This can be achieved by introducing rigid structural elements, such as additional rings.

One approach involves the synthesis of bridged bicyclic thiomorpholines. thieme-connect.comthieme-connect.comresearchgate.net For example, starting from a suitable precursor, intramolecular cyclization reactions can be employed to create a second bridge across the thiomorpholine ring, resulting in a rigid bicyclic system. The acryloyl group could then be introduced onto the nitrogen atom of this bicyclic scaffold. Such conformationally locked analogues are instrumental in elucidating the optimal spatial orientation of key functional groups for biological activity. The conformational analysis of N-acyl piperidines, a related heterocyclic system, has shown that allylic strain can significantly influence the preferred conformation, a principle that would also apply to N-acryloyl thiomorpholines. nih.gov

Structure-Reactivity Relationship Studies of this compound Derivatives

The reactivity of this compound and its derivatives is primarily centered on the electrophilic nature of the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. The susceptibility of the β-carbon to nucleophilic attack is a key determinant of the compound's chemical and biological activity. Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure influence this reactivity.

The core reaction of interest is the Michael addition, where a nucleophile attacks the β-carbon of the acryloyl group. researchgate.net The rate and efficiency of this reaction are significantly influenced by both electronic and steric factors, which can be systematically varied through derivatization. numberanalytics.comnumberanalytics.com

Electronic Effects:

The electronic nature of substituents on both the thiomorpholine ring and the acryloyl moiety can profoundly impact the electrophilicity of the β-carbon.

Substituents on the Acryloyl Moiety: The introduction of electron-withdrawing groups (EWGs) at the α- or β-positions of the acrylamide (B121943) can increase the reactivity of the Michael acceptor. chimia.chnih.gov For instance, adding a trifluoromethyl group at the β-carbon can enhance reactivity compared to an unsubstituted acrylamide. nih.gov Conversely, electron-donating groups (EDGs) at these positions would be expected to decrease reactivity by reducing the partial positive charge on the β-carbon. nih.gov The reactivity of N-arylacrylamides is also influenced by substituents on the aryl ring, with electron-withdrawing groups generally increasing the reaction rate. rsc.org

Substituents on the Thiomorpholine Ring: Modifications to the thiomorpholine ring can also exert an electronic influence. For example, oxidation of the sulfur atom to a sulfoxide or sulfone would act as a strong electron-withdrawing group, thereby increasing the electrophilicity of the acrylamide system. N-acylation of the thiomorpholine nitrogen with an electron-withdrawing group could have a similar, albeit less pronounced, effect.

Steric Effects:

Steric hindrance around the reactive acrylamide moiety can significantly modulate its accessibility to nucleophiles. youtube.com

α- and β-Substituents: The introduction of bulky substituents at the α- or β-positions of the acryloyl group can sterically shield the β-carbon from nucleophilic attack, thereby reducing the reaction rate. numberanalytics.comnih.gov Alkyl substitution at either of these positions has been shown to greatly diminish reactivity. nih.gov

Thiomorpholine Ring Conformation and Substitution: While less direct, bulky substituents on the thiomorpholine ring could influence the preferred conformation of the molecule, potentially leading to some degree of steric hindrance around the acrylamide group.

The interplay of these electronic and steric factors allows for the fine-tuning of the reactivity of this compound derivatives. A comprehensive understanding of these relationships is essential for the rational design of analogues with specific reactivity profiles for various applications, including the development of targeted covalent inhibitors in medicinal chemistry. nih.govacs.org

Below is an interactive data table summarizing the expected effects of various substituents on the reactivity of this compound derivatives.

Modification Site Substituent Type Example Substituent Expected Effect on Reactivity
α-position (Acryloyl)Electron-Withdrawing-CN, -NO₂Increase
α-position (Acryloyl)Electron-Donating-CH₃Decrease
α-position (Acryloyl)Bulky Group-C(CH₃)₃Decrease
β-position (Acryloyl)Electron-Withdrawing-CF₃Increase
β-position (Acryloyl)Electron-Donating-OCH₃Decrease
β-position (Acryloyl)Bulky Group-CH(CH₃)₂Decrease
N-position (Thiomorpholine)Electron-Withdrawing-C(O)CH₃Increase
S-position (Thiomorpholine)OxidationSulfoxide, SulfoneSignificant Increase

Kinetic studies are instrumental in quantifying these structure-reactivity relationships. By measuring the second-order rate constants for the reaction of various derivatives with a model nucleophile, such as a thiol like glutathione (B108866), a quantitative correlation between structure and reactivity can be established. nih.govoup.com Such data is invaluable for building predictive models for the design of novel this compound analogues.

Theoretical and Computational Chemistry Approaches to 1 Thiomorpholin 3 Yl Prop 2 En 1 One

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.org By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions and predict a variety of properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics. researchgate.net For a molecule like 1-(thiomorpholin-3-yl)prop-2-en-1-one, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights into its stability and reactivity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character.

For this compound, the α,β-unsaturated carbonyl system is a classic Michael acceptor, making it susceptible to nucleophilic attack. nih.govchemistrysteps.com FMO analysis would be crucial in understanding this reactivity. The LUMO is expected to be distributed over the prop-2-en-1-one moiety, particularly with large orbital coefficients on the carbonyl carbon and the β-carbon, which are the primary electrophilic sites. nih.gov The HOMO would likely have significant contributions from the lone pairs of the sulfur and nitrogen atoms in the thiomorpholine (B91149) ring, as well as the π-system of the double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. DFT calculations would provide the energies of these orbitals, allowing for the prediction of the molecule's kinetic stability and its propensity to engage in chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Generic α,β-Unsaturated Amide (Note: This is illustrative data for a similar chemical structure, not specific to this compound.)

ParameterValue (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule, plotted onto its electron density surface. It is a valuable tool for identifying nucleophilic and electrophilic regions. In an ESP map, areas of negative potential (typically colored red) indicate electron-rich regions, which are prone to electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack.

For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. Regions of positive potential would be anticipated around the hydrogen atoms, particularly the N-H proton of the thiomorpholine ring, and significantly on the β-carbon of the acrylamide (B121943) unit, confirming its electrophilic nature as a Michael acceptor. researchgate.net This visual information complements FMO analysis in predicting how the molecule will interact with other reagents. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and assess the influence of its environment, such as a solvent. mdpi.com

For this compound, which possesses a flexible six-membered thiomorpholine ring, MD simulations would be essential for understanding its conformational preferences. The thiomorpholine ring can adopt various conformations, such as chair and boat forms, and the orientation of the acryloyl group relative to the ring can also vary. mdpi.com MD simulations can sample these different conformations and determine their relative populations at a given temperature. mdpi.com

Furthermore, MD simulations explicitly model solvent molecules (e.g., water), allowing for a realistic assessment of solvent effects. mdpi.com The interactions between the solute and solvent, such as hydrogen bonding between the carbonyl oxygen or N-H group and water, can significantly influence conformational preferences and reactivity. These simulations provide a dynamic picture that is often crucial for understanding chemical processes in solution.

Reaction Pathway Elucidation and Transition State Calculations for this compound Reactions

A key aspect of the chemistry of this compound is its reactivity as a Michael acceptor. nih.gov Computational chemistry can be used to model the mechanism of reactions such as the aza-Michael addition, where a nucleophile adds to the β-carbon. researchgate.netfrontiersin.org

This is achieved by calculating the potential energy surface for the reaction. Using quantum chemical methods like DFT, the structures of the reactants, products, any intermediates, and, crucially, the transition state (TS) can be located and their energies calculated. acs.org The transition state represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. acs.org

For the Michael addition of a nucleophile (e.g., an amine or thiol) to this compound, calculations would identify the transition state for the formation of the new carbon-nucleophile bond. rsc.orgnih.gov The calculated activation energy provides a quantitative measure of the reaction rate, allowing for predictions of the molecule's reactivity towards various biological and chemical nucleophiles. acs.orgtandfonline.com Such calculations can also elucidate the full reaction mechanism, including subsequent proton transfer steps. researchgate.netauburn.edu

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Theoretical Perspective)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. wikipedia.org From a theoretical perspective, a QSAR study on derivatives of this compound would involve generating a set of virtual compounds by modifying the parent structure (e.g., adding substituents to the thiomorpholine ring or the acrylamide moiety).

For each derivative, a range of molecular descriptors would be calculated using computational chemistry methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to find a statistical relationship between these descriptors and a known (or predicted) activity.

For a Michael acceptor like this compound, a key activity to model would be its electrophilic reactivity. A QSAR model could be built to predict the rate of reaction with a model nucleophile, like glutathione (B108866), based on calculated quantum chemical descriptors. rsc.org This would allow for the virtual screening of new derivatives to identify compounds with desired reactivity profiles without the need for synthesis and experimental testing.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and analysis.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. github.io These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. Comparing the predicted spectrum with experimental data is a powerful way to confirm the structure and assign stereochemistry. github.iotandfonline.com

Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculation provides the frequency and intensity of each vibrational mode (e.g., C=O stretch, N-H bend, C=C stretch). This information is highly useful for interpreting experimental vibrational spectra and confirming the presence of specific functional groups.

Table 2: Representative Predicted Spectroscopic Data (Note: This table shows typical predicted values and assignments for the key functional groups. Actual values require specific calculations for the target molecule.)

Spectroscopy TypePredicted ParameterAssignment
¹³C NMR~165 ppmCarbonyl Carbon (C=O)
¹³C NMR~125-135 ppmAlkene Carbons (C=C)
¹H NMR~5.5-7.0 ppmVinylic Protons (-CH=CH₂)
IR Frequency~1650 cm⁻¹C=O Stretch
IR Frequency~1620 cm⁻¹C=C Stretch
IR Frequency~3300 cm⁻¹N-H Stretch

Strategic Applications of 1 Thiomorpholin 3 Yl Prop 2 En 1 One in Complex Organic Synthesis

1-(Thiomorpholin-3-yl)prop-2-en-1-one as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of each starting material. nih.govnih.gov The structure of this compound, featuring a reactive Michael acceptor in the acryloyl group and a nucleophilic secondary amine within the thiomorpholine (B91149) ring, makes it a promising candidate for MCRs.

The vinyl group is susceptible to conjugate addition by various nucleophiles, which could initiate a cascade of reactions. For instance, in a Passerini or Ugi-type reaction, the isocyanide and carboxylic acid components could potentially react with an aldehyde or ketone, followed by an intramolecular cyclization involving the thiomorpholine nitrogen. The versatility of isocyanide-based MCRs, in particular, allows for the rapid assembly of diverse molecular scaffolds. nih.gov

Table 1: Potential Multi-Component Reactions Involving this compound

Reaction TypePotential ReactantsPotential Product Class
Michael Addition-Initiated CascadeNucleophile (e.g., malonate), AldehydeHighly functionalized piperidines or other N-heterocycles
Ugi-type ReactionIsocyanide, Carboxylic Acid, Aldehyde/KetoneComplex peptide-like structures with a thiomorpholine backbone
Povarov ReactionElectron-rich alkene, Aromatic amineTetrahydroquinoline derivatives fused to the thiomorpholine ring

Role in the Synthesis of Diverse Heterocyclic Systems

The inherent reactivity of this compound provides a gateway to a variety of heterocyclic systems. The acryloyl moiety can participate in cycloaddition reactions, serving as a dienophile in Diels-Alder reactions or as a component in [3+2] cycloadditions with azides or nitrile oxides to furnish novel spirocyclic or fused heterocyclic frameworks.

Furthermore, the thiomorpholine ring itself can be a template for further functionalization. The presence of the sulfur atom allows for oxidation to the corresponding sulfoxide (B87167) or sulfone, which can modulate the reactivity and biological activity of the resulting compounds. The nitrogen atom can be further alkylated or acylated to introduce additional diversity. The synthesis of new heterocyclic systems is a cornerstone of medicinal chemistry and materials science. nih.gov

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx If this compound is prepared from an enantiomerically pure precursor, the chiral thiomorpholine backbone could serve as a chiral auxiliary. The defined stereochemistry of the thiomorpholine ring could influence the facial selectivity of reactions at the acryloyl group, such as conjugate additions or cycloadditions.

Moreover, the thiomorpholine scaffold can be a precursor for the synthesis of chiral ligands for transition metal catalysis. The nitrogen and sulfur atoms can act as coordination sites for metal ions. Functionalization of the thiomorpholine ring could lead to the development of novel bidentate or tridentate ligands for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is an ongoing effort to expand the toolbox of asymmetric catalysis.

Contribution to the Construction of Natural Product Cores and Analogs

Natural products often possess complex, polycyclic structures and exhibit significant biological activity. researchgate.netnsf.gov The structural motifs present in this compound can be found in or used to construct the core structures of various natural products. The ability to undergo annulation reactions makes it a valuable tool for building fused ring systems. nsf.gov For example, an intramolecular Heck reaction could be envisioned if an appropriate aryl halide is incorporated into the molecule, leading to the formation of bicyclic systems.

The synthesis of natural product analogs is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. By incorporating the thiomorpholine-containing acrylamide (B121943) into known bioactive scaffolds, novel analogs with potentially enhanced or altered biological profiles can be generated. The thiomorpholine ring, as a bioisostere for other cyclic amines like piperidine or morpholine, can lead to subtle changes in conformation and polarity that can have a profound impact on biological activity.

Design and Synthesis of Advanced Organic Materials Utilizing the this compound Scaffold

The development of advanced organic materials with tailored electronic, optical, or mechanical properties is a rapidly growing field of research. The acryloyl group of this compound is a polymerizable unit. This allows for its incorporation into polymer chains, either as a monomer or a co-monomer, to create functional polymers. The thiomorpholine moiety could impart specific properties to the resulting polymer, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Furthermore, the heterocyclic nature of the scaffold can be exploited in the design of organic semiconductors or dyes. Modification of the thiomorpholine ring and conjugation with other aromatic systems could lead to materials with interesting photophysical properties. The unique combination of a flexible heterocyclic ring and a reactive vinyl group provides a platform for the design of a wide range of functional organic materials.

Future Directions and Emerging Research Avenues in 1 Thiomorpholin 3 Yl Prop 2 En 1 One Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 1-(Thiomorpholin-3-yl)prop-2-en-1-one and its derivatives will likely focus on efficiency, sustainability, and novelty. Traditional methods for creating α,β-unsaturated ketones, such as the Claisen-Schmidt condensation, often require harsh conditions. quora.com Future methodologies will likely pivot towards greener and more atom-economical approaches.

One promising direction is the adoption of water-based syntheses. For instance, the use of choline hydroxide as a green catalyst in water for Claisen-Schmidt condensations has been shown to be highly efficient, with products isolated without the need for chromatographic separation. acs.org Another sustainable approach involves visible-light-promoted organocatalytic aerobic oxidation of corresponding silyl enol ethers, utilizing an inexpensive organic dye as a photosensitizer. rsc.org

Furthermore, carbonylation reactions represent an atom-efficient strategy for producing α,β-unsaturated carbonyl compounds from readily available substrates. rsc.org Exploring palladium-catalyzed carbonylation of vinyl triflates with appropriate acyl precursors could offer a direct and efficient route to the target molecule. chemistryviews.org The development of one-pot syntheses, such as the condensation of aldehydes with 1,2,3-trimethyl benzimidazolium salt followed by a Grignard reaction, could also provide novel and efficient pathways. researchgate.net

A summary of potential sustainable synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages for this compound
Aqueous Claisen-Schmidt Condensation Uses water as a solvent and a green catalyst like choline hydroxide. acs.orgEnvironmentally benign, simplified product isolation.
Visible-Light Photocatalysis Employs an organic dye as a photosensitizer and air as an oxidant. rsc.orgMetal-free, utilizes a renewable energy source.
Carbonylation Reactions Atom-efficient conversion of various substrates into α,β-unsaturated carbonyls. rsc.orgHigh atom economy, potential for diverse substrate scope.
Reductive Nickel Catalysis Cross-electrophile reaction of acid fluorides and vinyl triflates. chemistryviews.orgNovel approach for reductive acylation of vinyl electrophiles.

Development of New Catalytic Transformations

The enone functionality in this compound is a versatile handle for a multitude of catalytic transformations. A significant future direction will be the development of asymmetric catalytic methods to introduce chirality, which is often crucial for biological activity.

Organocatalysis offers a powerful tool for the enantioselective functionalization of α,β-unsaturated ketones. For example, chiral primary amine salts have been shown to catalyze highly enantioselective epoxidations of cyclic enones with hydrogen peroxide. organic-chemistry.org Similarly, asymmetric aza-Michael additions to cyclic enones can be achieved with high enantioselectivity using cinchona alkaloid-derived catalysts under phase-transfer conditions. acs.org The application of such catalysts to this compound could lead to a range of stereochemically defined and potentially bioactive derivatives.

Metal-catalyzed transformations also present numerous opportunities. Gold-catalyzed oxygen transfer reactions, for instance, can be used to construct cyclic enones from alkynyl ketones. beilstein-journals.orgnih.gov While the target molecule is acyclic, the principles of alkyne-carbonyl metathesis could be adapted for its synthesis or further transformation. Additionally, asymmetric 1,2-reduction of enones to furnish chiral allylic alcohols can be accomplished using chiral N,N'-dioxide-scandium(III) complexes. acs.org

The table below outlines some potential catalytic transformations.

Catalytic TransformationCatalyst TypePotential Product
Asymmetric Epoxidation Chiral primary amine salts. organic-chemistry.orgChiral epoxy-thiomorpholinyl-propanone
Asymmetric Aza-Michael Addition Cinchona alkaloid derivatives. acs.orgChiral β-amino-thiomorpholinyl-propanone
Asymmetric 1,2-Reduction Chiral N,N'-dioxide-Sc(III) complexes. acs.orgChiral allylic alcohol
Asymmetric 1,4-Addition Tartaric acid derivatives. researchgate.netChiral β-substituted thiomorpholinyl-propanone

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and reproducible chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

For a molecule like this compound, a multi-step continuous flow synthesis could be designed. For example, a process could involve an initial photocatalyzed addition followed by in-flow basic elimination to generate the enone in situ, which can then be reacted further to produce derivatives. zenodo.org Such integrated flow systems are particularly advantageous for handling unstable intermediates and for scaling up reactions. zenodo.org

Automated synthesis platforms, often guided by artificial intelligence, are revolutionizing the discovery of new molecules and synthetic routes. drugtargetreview.comsynthiaonline.com These systems can perform entire synthesis processes, from reagent addition to purification, with minimal human intervention. merckmillipore.comsynplechem.com By integrating the synthesis of this compound into such a platform, researchers could rapidly generate a library of derivatives for biological screening or materials science applications. The use of pre-filled reagent cartridges for specific reactions, such as reductive amination or amide formation, can further streamline the synthesis of complex molecules based on the thiomorpholine-enone scaffold. merckmillipore.com

Theoretical Predictions for Undiscovered Reactivity

Computational chemistry and theoretical studies are becoming indispensable tools for predicting and understanding chemical reactivity. For this compound, which acts as a Michael acceptor, density functional theory (DFT) can be employed to model its reactivity.

Transition state modeling using DFT has been successfully used to elucidate the mechanisms of chemical reactions and to predict the mutagenicity of Michael acceptors by calculating the activation energy for their reaction with nucleobases in DNA. acs.orgacs.org Such studies could provide valuable insights into the potential biological activity and toxicity profile of this compound. Furthermore, computational studies can be used to understand the differences in reactivity between various catalysts for cycloadditions involving enones, which can guide the selection of the optimal catalyst for a desired transformation. nih.govacs.org

The electrophilicity of cyclic enones has been characterized both experimentally and through quantum-chemical calculations, providing a quantitative measure of their reactivity. rsc.orgrsc.org Applying these methods to this compound would allow for a comparison of its reactivity to other known Michael acceptors and could help in designing new reactions. Quantum chemical transition-state calculations can also predict the reactivity of α,β-unsaturated carbonyls towards biological nucleophiles like glutathione (B108866), offering a way to screen for potential toxicity in silico. rsc.orgresearchgate.net

Potential for Advanced Materials and Supramolecular Chemistry

The unique combination of a heterocyclic ring and a reactive enone moiety in this compound makes it an interesting building block for advanced materials and supramolecular chemistry.

The enone functional group can participate in photochemical reactions, such as [2+2] photocycloadditions, which are instrumental in constructing cyclobutane (B1203170) rings. acs.orgacs.org This reactivity could be harnessed to create novel polymers or cross-linked materials with specific photophysical properties.

In the realm of supramolecular chemistry, the thiomorpholine (B91149) and ketone functionalities can act as hydrogen bond acceptors, while the α,β-unsaturated system can engage in various non-covalent interactions. Supramolecular catalysts that can bind and activate enones within a host-guest complex have been shown to effect chemoselective and site-selective reductions. escholarship.org Exploring the interaction of this compound with different supramolecular hosts could lead to new catalytic systems or sensors. The design of supramolecular structures based on bicyclic enones has demonstrated the potential of these motifs in creating organized molecular assemblies. vu.lt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.